2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
Structural Formula
The compound’s structure (Figure 1) integrates:
- A quinoline core with a ketone at position 4.
- Benzenesulfonyl and chloro substituents at positions 3 and 6, respectively.
- An N-(4-ethoxyphenyl)acetamide group at position 1.
Table 1: Key Structural Features
| Feature | Position | Group |
|---|---|---|
| Parent heterocycle | – | 1,4-Dihydroquinolin-4-one |
| Sulfonyl substituent | 3 | Benzenesulfonyl |
| Halogen substituent | 6 | Chlorine |
| Acetamide side chain | 1 | N-(4-ethoxyphenyl) |
Alternative Naming Conventions and Registry Identifiers
Synonyms and Common Names
Alternative names for this compound emphasize functional groups or structural motifs:
Registry Identifiers
While the compound’s exact CAS Registry Number is not explicitly listed in publicly accessible databases, its structural analogs provide insight into registry conventions. For example:
- A related compound with a 2-methoxyphenyl group (instead of 4-ethoxyphenyl) holds CAS No. 866725-70-4 .
- The 4-ethoxyphenylacetamide moiety is associated with CAS No. 28321-56-4 .
Molecular Formula and Weight Analysis
Molecular Formula
The molecular formula, C₂₅H₂₁ClN₂O₅S , accounts for:
- 25 carbon atoms : From the quinoline core (9 C), benzenesulfonyl group (6 C), acetamide side chain (2 C), and 4-ethoxyphenyl group (8 C).
- 21 hydrogen atoms : Distributed across aromatic rings, ethyl groups, and amide bonds.
- 1 chlorine atom : At position 6 of the quinoline ring.
- 2 nitrogen atoms : One in the quinoline core and one in the acetamide group.
- 5 oxygen atoms : From the sulfonyl (–SO₂), ketone (=O), and ethoxy (–O–) groups.
- 1 sulfur atom : In the benzenesulfonyl substituent.
Molecular Weight
The molecular weight is calculated as:
$$
\text{Weight} = (25 \times 12.01) + (21 \times 1.008) + (35.45) + (2 \times 14.01) + (5 \times 16.00) + (32.07) = 497.0 \, \text{g/mol}.
$$
Table 2: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 25 | 12.01 | 300.25 |
| H | 21 | 1.008 | 21.17 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 5 | 16.00 | 80.00 |
| S | 1 | 32.07 | 32.07 |
| Total | – | – | 497.0 |
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-11-9-18(10-12-19)27-24(29)16-28-15-23(34(31,32)20-6-4-3-5-7-20)25(30)21-14-17(26)8-13-22(21)28/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOLKPPSCMXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the quinoline derivative with 4-ethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Substitution reactions can produce various sulfonamide or sulfone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent due to its pharmacological properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The benzenesulfonyl group may enhance binding affinity to the target, while the quinoline core could interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is structurally related to other quinolinone derivatives, differing primarily in substituents at key positions. Below is a detailed comparison:
Implications of Substituent Variations
A. Position 6 Substituents
- May reduce metabolic oxidation compared to ethyl/ethoxy groups.
- Ethoxy () : Increases polarity and solubility but may reduce membrane permeability.
- Ethyl () : Balances hydrophobicity and steric bulk, possibly improving pharmacokinetic profiles.
B. Sulfonyl Group Modifications
- Benzenesulfonyl (Target Compound, ) : Standard aromatic sulfonyl group with moderate metabolic stability.
- 4-Fluorobenzenesulfonyl () : Fluorine substitution improves resistance to cytochrome P450-mediated degradation, extending half-life.
C. Acetamide Aryl Substituents
- 4-Ethoxyphenyl (Target Compound) : Ethoxy group enhances solubility via hydrogen bonding but may increase susceptibility to hydrolysis.
- 2-Methylphenyl () : Methyl group increases lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a novel organic molecule that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For example, studies have shown that quinoline derivatives possess potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL against several pathogens, including Klebsiella pneumoniae and Staphylococcus aureus .
| Compound | MIC (μmol/mL) | Pathogen |
|---|---|---|
| 4d | 10.7–21.4 | Bacterial strains |
| 4p | Not specified | Fungal strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was tested against human lung adenocarcinoma cells (A549) using an MTT assay to determine cell viability post-treatment. The results indicated that certain structural modifications significantly enhanced anticancer activity. For instance, compounds with specific phenyl substitutions demonstrated reduced A549 cell viability compared to the parent compound .
| Compound | Cell Viability (%) | Modification Type |
|---|---|---|
| Compound 6 | 64 | 4-Chlorophenyl |
| Compound 7 | 61 | 4-Bromophenyl |
| Compound 8 | Significantly lower | 4-Dimethylamino |
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets. These may include:
- DNA Intercalation : Many quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit enzymes such as topoisomerases and kinases, which are critical for cancer cell proliferation.
Molecular docking studies suggest that these interactions are facilitated by hydrophobic and hydrogen bonding interactions with target proteins .
Case Studies
Recent studies have highlighted the efficacy of quinoline derivatives in treating resistant bacterial infections and various types of cancer:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of quinoline-based compounds against multidrug-resistant strains, demonstrating significant potency .
- Anticancer Screening : A compound structurally similar to the target molecule was assessed for its anticancer properties against A549 cells, revealing promising results with reduced cell viability at specific concentrations .
Q & A
Q. Challenges :
- Low yields in cyclization steps due to steric hindrance from the chloro and sulfonyl groups.
- Purification difficulties caused by byproducts from incomplete sulfonylation .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chloro at C6, sulfonyl at C3) and acetamide connectivity. Aromatic protons in the quinoline and benzene rings show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 525.08 for C₂₅H₂₂ClN₂O₄S).
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related sulfonamide-quinoline structures .
Advanced: How can researchers optimize the cyclization step to improve yields?
Answer:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency in similar quinoline syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Gradual heating (80–100°C) reduces decomposition side reactions.
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Advanced: What strategies resolve contradictions between computational and experimental solubility data?
Answer:
- Dynamic solubility assays : Conduct pH-dependent solubility studies (e.g., shake-flask method) to account for ionization effects.
- Computational refinement : Adjust Hansen solubility parameters (δD, δP, δH) using experimental data to improve predictive models.
- Co-solvent screening : Test additives like cyclodextrins or surfactants to mimic physiological conditions .
Advanced: How to address discrepancies in biological activity across in vitro vs. in vivo models?
Answer:
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify rapid metabolism as a cause of reduced in vivo efficacy.
- Protein binding assays : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain bioavailability gaps.
- Metabolite profiling : Use LC-MS/MS to detect active/inactive metabolites that may influence activity .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood during weighing and reactions to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How to resolve ambiguities in X-ray crystallography vs. NMR-derived conformations?
Answer:
- Dynamic NMR studies : Perform variable-temperature NMR to detect rotational barriers in the acetamide group.
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify dominant conformers.
- Multi-conformer refinement : Use software like SHELXL to model disorder in crystal structures .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Kinase inhibition : Screen against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting IC₅₀ values.
- Solubility-Permeability : Use Caco-2 monolayers to predict intestinal absorption .
Advanced: How to design analogs to mitigate off-target effects identified in selectivity panels?
Answer:
- SAR analysis : Modify the 4-ethoxyphenyl group (e.g., replace with 4-fluorophenyl) to reduce hydrophobic interactions with off-target proteins.
- Fragment replacement : Substitute the benzenesulfonyl moiety with smaller sulfonamides (e.g., methylsulfonyl) to alter steric bulk.
- Proteome-wide profiling : Use affinity-based chemoproteomics to map unintended binding partners .
Advanced: What computational tools predict metabolic hotspots for lead optimization?
Answer:
- ADMET Predictors : Software like Schrödinger’s QikProp identifies labile sites (e.g., benzenesulfonyl group prone to glutathione conjugation).
- CYP450 docking : AutoDock Vina models interactions with CYP3A4/2D6 to flag metabolic liabilities.
- Machine learning : Train models on datasets of similar quinolines to forecast clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
